molecular formula C17H13ClF3N3O2 B3007796 [3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478078-95-4

[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Cat. No.: B3007796
CAS No.: 478078-95-4
M. Wt: 383.76
InChI Key: RHMFUYWFRURFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a useful research compound. Its molecular formula is C17H13ClF3N3O2 and its molecular weight is 383.76. The purity is usually 95%.
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Scientific Research Applications

  • Structural Analysis and Isomorphism : Research by Swamy et al. (2013) explored isomorphous structures related to your compound. They studied structures with chlorine and methyl substitutions, highlighting the chlorine-methyl exchange rule. This research is significant for understanding the structural characteristics and potential isomorphism of related compounds, including the one you're interested in (Swamy et al., 2013).

  • Anticancer and Antimicrobial Properties : Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds that include structural elements similar to your compound. They found that these compounds demonstrated promising anticancer activity against various cancer cell lines and also exhibited antibacterial and antifungal activities. This suggests potential applications in treating cancers and infections (Katariya et al., 2021).

  • Spectroscopic and Quantum Chemical Analysis : Sivakumar et al. (2021) conducted a detailed study on a similar compound, focusing on its molecular structure, spectroscopic properties, and quantum chemical aspects. This type of research is crucial for understanding the fundamental properties of the compound and its derivatives, which could inform their potential scientific applications (Sivakumar et al., 2021).

  • Synthetic Methodologies and Docking Studies : Malathi et al. (2019) developed a synthesis method for a compound structurally related to yours. They also conducted molecular docking studies, which are important for predicting how these compounds might interact with biological targets, a key aspect in drug development (Malathi et al., 2019).

  • Central Nervous System Activities : Butler et al. (1984) synthesized compounds including elements of your compound, demonstrating central nervous system depressant activity and potential anticonvulsant properties. Such studies are pivotal for understanding the neurological applications of these compounds (Butler et al., 1984).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2/c1-10-14(15(23-26-10)11-4-2-3-5-12(11)18)16(25)24-8-6-13(17(19,20)21)22-7-9-24/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMFUYWFRURFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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